2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide is an organic compound that features a bromophenoxy group and a cyanophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: 4-bromophenol is then reacted with an appropriate alkyl halide to form 4-bromophenoxyalkane.
Amidation: The final step involves the reaction of 4-bromophenoxyalkane with 4-cyanobenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 2-(4-aminophenoxy)-N-(4-cyanophenyl)propanamide.
Oxidation: The major product would be a quinone derivative of the original compound.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy and cyanophenyl groups could play a role in binding to the target, while the propanamide backbone could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-cyanophenyl)propanamide
- 2-(4-fluorophenoxy)-N-(4-cyanophenyl)propanamide
- 2-(4-methylphenoxy)-N-(4-cyanophenyl)propanamide
Uniqueness
2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications, such as drug design.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11(21-15-8-4-13(17)5-9-15)16(20)19-14-6-2-12(10-18)3-7-14/h2-9,11H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEUUXKHBBNQFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C#N)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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